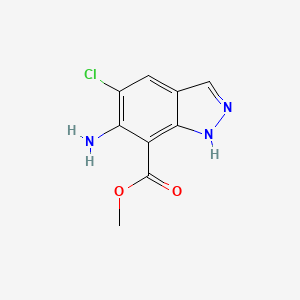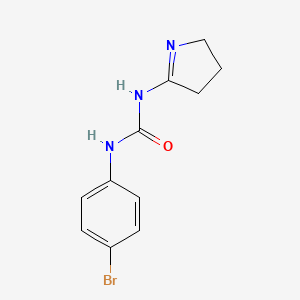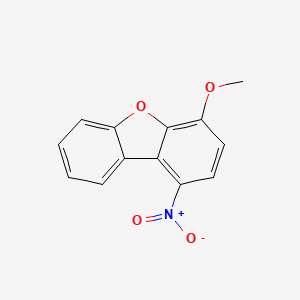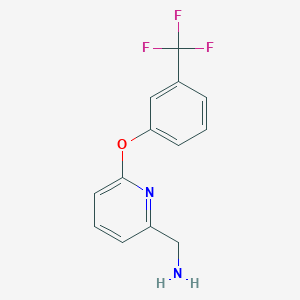
2-(2-(Cyclopropylmethoxy)-5-(2-methyl-1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Cyclopropylmethoxy)-5-(2-methyl-1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a unique combination of functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Cyclopropylmethoxy)-5-(2-methyl-1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. For example, the synthesis might begin with the protection of a ketone group using ethylene glycol in the presence of hydrochloric acid, followed by a series of reactions to introduce the cyclopropylmethoxy and dioxaborolane groups .
Industrial Production Methods
Industrial production methods for this compound would likely focus on optimizing the yield and purity of the final product. This could involve the use of continuous flow reactors, which allow for precise control over reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of high-throughput screening techniques can help identify the most effective catalysts and reaction conditions for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Cyclopropylmethoxy)-5-(2-methyl-1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents like lithium aluminum hydride. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield compounds with additional hydroxyl or carbonyl groups, while reduction reactions could produce more saturated compounds.
Applications De Recherche Scientifique
2-(2-(Cyclopropylmethoxy)-5-(2-methyl-1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or diagnostic tools.
Medicine: The compound’s potential biological activity could be harnessed for therapeutic purposes, such as in the treatment of diseases or as a component of drug delivery systems.
Mécanisme D'action
The mechanism by which 2-(2-(Cyclopropylmethoxy)-5-(2-methyl-1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific proteins or enzymes, thereby modulating their activity. The compound’s structure allows it to participate in various chemical reactions within biological systems, potentially affecting cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: This compound shares the dioxolane group but differs in its overall structure and functional groups.
2-(2-(Cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole: This compound has a similar cyclopropylmethoxy group but features an oxadiazole ring instead of the dioxaborolane group.
Uniqueness
What sets 2-(2-(Cyclopropylmethoxy)-5-(2-methyl-1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its combination of functional groups, which confer unique reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C20H29BO5 |
|---|---|
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
2-[2-(cyclopropylmethoxy)-5-(2-methyl-1,3-dioxolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H29BO5/c1-18(2)19(3,4)26-21(25-18)16-12-15(20(5)23-10-11-24-20)8-9-17(16)22-13-14-6-7-14/h8-9,12,14H,6-7,10-11,13H2,1-5H3 |
Clé InChI |
LSMNNAXINCYWKR-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3(OCCO3)C)OCC4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


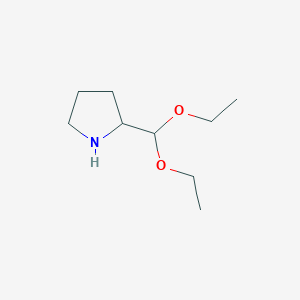
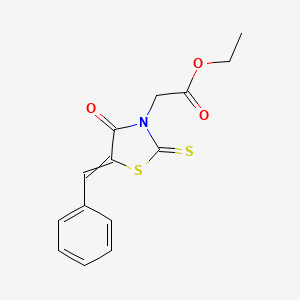

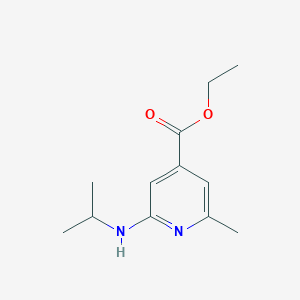
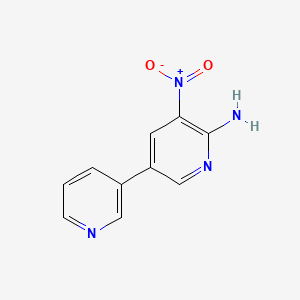

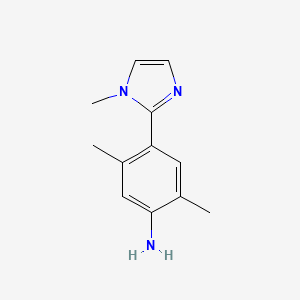
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,2,3-triazole](/img/structure/B8426016.png)
